2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
Description
2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and an ethyl group, as well as a methoxy-substituted benzoic acid methyl ester
Properties
IUPAC Name |
methyl 2-[2-(5-chlorothiophen-2-yl)ethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3S/c1-18-12-5-3-4-10(14(12)15(17)19-2)6-7-11-8-9-13(16)20-11/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUHRVWIXXWKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is chlorinated and then subjected to a Friedel-Crafts alkylation to introduce the ethyl group. The resulting intermediate is then coupled with a methoxy-substituted benzoic acid derivative through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-(thiophen-2-yl)benzoic acid and 2-(5-chlorothiophen-2-yl)acetic acid share structural similarities.
Methoxy-Substituted Benzoic Acids: Compounds such as 6-methoxybenzoic acid and its esters.
Uniqueness
2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is unique due to the combination of its thiophene ring with a chlorine substituent and a methoxy-substituted benzoic acid ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester, also known by its CAS number 365542-16-4, is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a chlorine atom and a methoxy group on a benzoic acid methyl ester backbone. Its molecular formula is , which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways critical for cell survival and growth.
Biological Activity Overview
Recent studies have investigated the compound's effects on different biological systems:
- Anti-inflammatory Properties : Preliminary data suggest that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of specific kinases |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties, this compound was tested on human macrophages. The results showed a significant reduction in TNF-alpha production, indicating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects revealed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines (e.g., breast and colon cancer). The study utilized flow cytometry to assess apoptosis rates, demonstrating a dose-dependent response.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester?
- Answer : The synthesis involves multi-step organic reactions:
Alkylation/Functionalization : Coupling a 5-chloro-thiophene derivative with a benzoic acid ester precursor via nucleophilic substitution or cross-coupling reactions.
Esterification : Protecting the carboxylic acid group as a methyl ester using methanol under acidic or basic conditions.
Purification : Column chromatography (neutral alumina or silica gel) with eluents like ethyl acetate/petroleum ether mixtures to isolate intermediates .
- Key Data :
| Step | Reagents/Conditions | Yield | Characterization (IR/NMR/MS) |
|---|---|---|---|
| Alkylation | DMF, NaNO₂, 80°C | 83.7% | δ 3.81 (s, OCH₃), 6.75–7.28 ppm (aromatic H) |
| Esterification | MeOH, H₂SO₄ | 90–95% | ν 1728 cm⁻¹ (C=O ester) |
Q. How is the compound characterized structurally?
- Answer : Use a combination of:
- NMR : ^1H and ^13C NMR to confirm substitution patterns (e.g., methoxy at δ 3.81 ppm, thiophene protons at δ 6.8–7.3 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 295 [M⁺]) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for ester C=O (~1728 cm⁻¹) and aromatic C-H bonds .
Advanced Research Questions
Q. How can contradictory NMR data be resolved for intermediates during synthesis?
- Answer : Contradictions (e.g., unexpected splitting or shifts) may arise from:
- Steric hindrance altering proton environments.
- Dynamic effects : Use variable-temperature NMR to detect conformational changes.
- Impurity profiling : Compare with literature data (e.g., δ 7.26–7.28 ppm for vinyl protons in related thiophene esters ).
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts .
Q. What computational tools are recommended for predicting the compound’s crystallographic behavior?
- Answer :
- SHELX Suite : For refining crystal structures against high-resolution X-ray data. Use SHELXL for small-molecule refinement and SHELXE for phase resolution in twinned crystals .
- Density Functional Theory (DFT) : Simulate molecular packing and intermolecular interactions (e.g., π-π stacking of thiophene/benzene rings) .
Q. How can the compound’s biological activity be rationalized for drug discovery?
- Answer :
- Target Prediction : Use molecular docking (AutoDock, Glide) to assess interactions with kinases or GPCRs. Similar thiophene esters show affinity for AMPK and cyclooxygenase-2 .
- SAR Studies : Modify substituents (e.g., replace Cl with Br or methoxy with ethoxy) and evaluate activity changes. For example, brominated analogs exhibit enhanced anti-inflammatory activity .
- Experimental Validation :
- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) using MTT assays .
- ADME profiling : Assess metabolic stability via liver microsome incubations .
Data Contradiction Analysis
Q. Why do yields vary significantly in alkylation steps across studies?
- Answer : Variability arises from:
- Catalyst efficiency : Pd/C vs. Pd(OAc)₂ in hydrogenation steps (92.5% vs. 75% yields) .
- Reaction scale : Bulk reactions may suffer from heat/mass transfer limitations.
- Mitigation : Optimize catalyst loading (e.g., 10% Pd/C) and use microwave-assisted synthesis for uniformity .
Methodological Recommendations
Q. What purification strategies are optimal for polar byproducts?
- Answer :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for polar impurities .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals (mp 69–70°C observed in analogs) .
Structural Analogs and Applications
Q. How does the compound compare to 2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester?
- Answer :
| Property | Target Compound | Thiazole Analog (CAS 365542-32-1) |
|---|---|---|
| Bioactivity | Kinase inhibition | Antiparasitic |
| Stability | t₁/₂ = 4.2 h (pH 7.4) | t₁/₂ = 2.8 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
